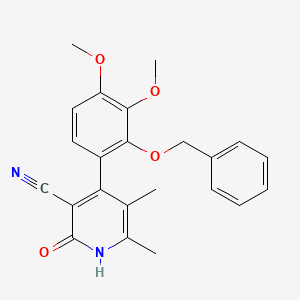![molecular formula C8H16Cl2N3O3P B14002844 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile CAS No. 65263-76-5](/img/structure/B14002844.png)
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino, chloroethyl, phosphoryl, hydroxy, and nitrile functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable phosphorylating agent under controlled conditions.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the bis(2-chloroethyl)phosphoryl intermediate.
Hydroxylation and nitrile formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:
Reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile involves its interaction with cellular components:
Molecular Targets: The compound targets DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Pathways Involved: The primary pathway involves the alkylation of DNA, which triggers cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 5-[Bis(2-chloroethyl)amino]uracil
- Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
Uniqueness
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable cross-links with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
属性
CAS 编号 |
65263-76-5 |
|---|---|
分子式 |
C8H16Cl2N3O3P |
分子量 |
304.11 g/mol |
IUPAC 名称 |
4-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile |
InChI |
InChI=1S/C8H16Cl2N3O3P/c9-2-4-13(5-3-10)17(12,15)16-6-1-8(14)7-11/h8,14H,1-6H2,(H2,12,15) |
InChI 键 |
GOPMNLRGJXLENH-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


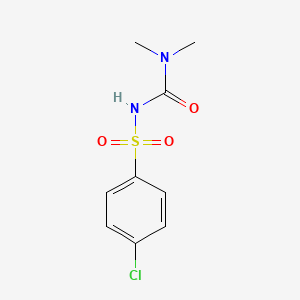

![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
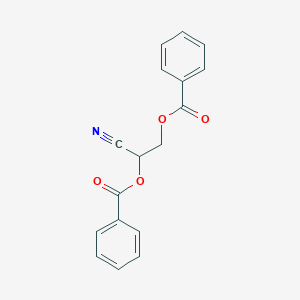
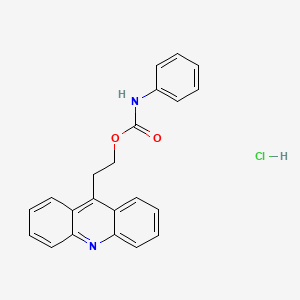
![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
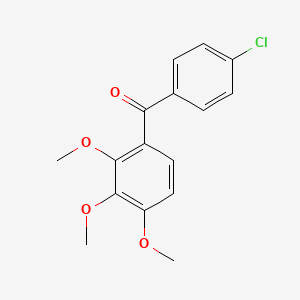

![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)
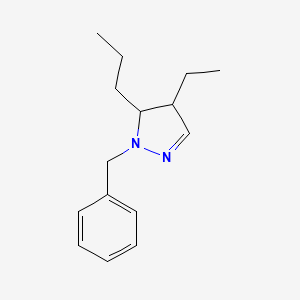
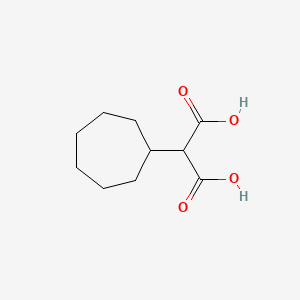
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
